4-(4-Tert-butylphenyl)butan-1-amine
Description
4-(4-Tert-butylphenyl)butan-1-amine is a primary amine characterized by a butan-1-amine backbone substituted at the fourth carbon with a 4-tert-butylphenyl group. The tert-butyl moiety enhances metabolic stability and solubility in nonpolar environments, making it a common feature in drug design .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h7-10H,4-6,11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTSNUDUQDLYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-tert-butylbenzene with 1-bromobutane, followed by the reduction of the resulting 4-(4-tert-butylphenyl)butan-1-one to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation and reduction reactions. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(4-Tert-butylphenyl)butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The tert-butyl group may also contribute to the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 4-(4-Tert-butylphenyl)butan-1-amine with structurally related amines, emphasizing molecular features and available physicochemical
Functional Group Impact on Properties
- Steric Effects : The bulky tert-butyl group may hinder rotational freedom, affecting binding interactions in catalysis or receptor binding compared to less bulky analogs like 4-Phenylbutan-1-amine.
- Polarity: Ether (N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine ) or silyl-oxy (4-((Tert-butyldimethylsilyl)oxy)butan-1-amine ) substituents reduce polarity, whereas piperazinyl groups (4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine ) introduce polar, basic sites.
Notes on Data Limitations
- Direct experimental data for this compound are absent in the provided evidence; properties are inferred from structural analogs.
- Discrepancies in molecular weights and densities highlight the need for empirical validation.
Biological Activity
4-(4-Tert-butylphenyl)butan-1-amine, also known as a derivative of butylamine with a tert-butylphenyl substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C16H23N
- CAS Number : 1017176-60-1
This compound features a butanamine backbone substituted with a tert-butylphenyl group, which influences its solubility and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study focusing on structure-activity relationships (SAR) found that analogs of this compound showed promising in vitro activity against Mycobacterium tuberculosis. The compound's structural modifications were assessed to enhance its potency while maintaining favorable physicochemical properties. For instance, an analog with a similar structure demonstrated a minimum inhibitory concentration (MIC) of 2.0 µM against Mycobacterium tuberculosis, showcasing the compound's potential as an antibacterial agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation .
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro assays revealed that it could induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. The presence of the tert-butyl group is thought to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity against cancer cells .
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways associated with bacterial growth and inflammation.
- Receptor Modulation : It could modulate receptors that play critical roles in the inflammatory response and cancer progression, although specific receptor interactions require further investigation.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
